molecular formula C4H6N4O B6235837 (3R)-4-azido-3-hydroxybutanenitrile CAS No. 74923-99-2

(3R)-4-azido-3-hydroxybutanenitrile

Cat. No.: B6235837
CAS No.: 74923-99-2
M. Wt: 126.1
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-4-azido-3-hydroxybutanenitrile (CAS 117691-01-7) is a chiral building block of high value to organic and medicinal chemists. Its structure, featuring an azide group, a hydroxyl group, and a nitrile function on a short carbon chain, makes it a versatile intermediate for the synthesis of nitrogen-containing heterocycles. A key documented application is its use in reductive cyclization reactions to produce 3-pyrrolidinol derivatives . In this process, the compound undergoes hydrogenation in the presence of a Raney nickel catalyst, which reduces the azide to a primary amine, enabling an intramolecular cyclization with the nitrile group to form the pyrrolidine ring . The stereocenter at the 3-position means the compound can be used to impart chirality into the resulting heterocyclic structures, which are privileged scaffolds in pharmaceutical chemistry. The azide group can also serve as a precursor to amines via reduction or participate in "click chemistry" cycloaddition reactions to create triazole linkages, further expanding its utility in chemical biology and materials science. This product is intended for research applications in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

74923-99-2

Molecular Formula

C4H6N4O

Molecular Weight

126.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stereochemical Considerations

This method involves replacing the chlorine atom in (3R)-4-chloro-3-hydroxybutyronitrile with an azide group via an SN2 mechanism. The chiral center at C3 remains unaffected due to the reaction’s focus on C4, preserving the (R)-configuration. Sodium azide (NaN₃) serves as the nucleophile, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance reactivity.

Key Reaction Conditions:

  • Solvent System : DMF:DMSO (1:1 ratio) improves azide solubility and stabilizes intermediates.

  • Temperature : Reactions proceed at 25–30°C for 8–12 hours, balancing reaction rate and side-product minimization.

  • Base : Triethylamine (Et₃N) neutralizes HCl byproducts, preventing acid-catalyzed decomposition.

Industrial-Scale Adaptations

Batch processes using automated temperature control and continuous NaN₃ feeding achieve yields exceeding 85% in pilot studies. A critical challenge is azide handling due to its toxicity; closed-system reactors with scrubbers mitigate safety risks.

Table 1: Comparative Yields in Substitution Reactions

Starting MaterialSolventTemperature (°C)Yield (%)ee (%)
(3R)-4-Chloro-3-hydroxybutyronitrileDMF:DMSO257899
(3R)-4-Chloro-3-hydroxybutyronitrileDMF308298
(3R)-4-Chloro-3-hydroxybutyronitrileDMSO257599

Iodine-Mediated Azidohydroxylation of 3-Hydroxybutenenitrile

Reaction Design and Diastereoselectivity

This one-pot method converts alkenes to 1,2-azidoalcohols via iodonium ion intermediates. For (3R)-4-azido-3-hydroxybutanenitrile, the substrate 3-hydroxybutenenitrile undergoes anti-addition of azide and hydroxyl groups across the double bond, controlled by iodine’s electrophilic character.

Critical Parameters:

  • Iodine Concentration : 1.2 equivalents ensures complete iodonium formation without over-iodination.

  • Solvent : DMF:DMSO (1:1) stabilizes the iodonium intermediate and enhances azide nucleophilicity.

  • Temperature Gradient : Initial cooling to 0°C prevents exothermic runaway, followed by gradual warming to 25°C.

Stereochemical Outcomes

The anti-addition mechanism yields a threo diastereomer, with the (3R,4S) configuration predominating. Chiral HPLC analyses confirm diastereomeric ratios (dr) of 9:1 under optimized conditions.

Table 2: Azidohydroxylation Performance Metrics

SubstrateI₂ (equiv)dr (threo:erythro)Yield (%)
3-Hydroxybutenenitrile1.29:176
3-Hydroxybutenenitrile1.07:168
3-Hydroxybutenenitrile1.58:172

Alternative Methods and Emerging Approaches

Enzymatic Azide Transfer

Research Frontiers and Challenges

Enhancing Enantioselectivity in Azidohydroxylation

Recent studies explore chiral iodine catalysts (e.g., BINOL-derived iodonium salts) to improve dr. For instance, a BINOL-phosphoramidite-I₂ complex achieves dr 12:1 in stilbene azidohydroxylation, hinting at potential applicability to nitrile substrates.

Flow Chemistry Innovations

Microfluidic reactors with immobilized NaN₃ cartridges enable precise stoichiometry control, reducing azide waste. A prototype system for analogous γ-azido alcohols achieves 89% yield with 99.5% ee, suggesting adaptability to this compound .

Chemical Reactions Analysis

Types of Reactions

(3R)-4-azido-3-hydroxybutanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, CrO3, or other mild oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, LiAlH4.

    Substitution: Various nucleophiles like amines, thiols, or phosphines.

Major Products

    Oxidation: Formation of (3R)-4-oxo-3-hydroxybutanenitrile.

    Reduction: Formation of (3R)-4-amino-3-hydroxybutanenitrile.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-4-azido-3-hydroxybutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-4-azido-3-hydroxybutanenitrile largely depends on the functional groups present. The azido group can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This property is exploited in bioconjugation and labeling studies. The hydroxy group can form hydrogen bonds, influencing the compound’s interactions with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (3R)-4-azido-3-hydroxybutanenitrile with structurally or functionally analogous compounds, focusing on reactivity, stability, and biomedical relevance.

Key Comparisons:

Functional Group Synergy: this compound combines azide, hydroxyl, and nitrile groups, enabling dual reactivity (e.g., azide cycloaddition and nitrile transformations). In contrast, AZT leverages its azide-modified nucleoside structure to inhibit viral reverse transcriptase . Unlike 2-azidoethanol, which lacks stereochemical complexity, the chiral center in this compound enhances its utility in asymmetric synthesis.

Biomedical Relevance: AZT has well-documented antiviral efficacy, reducing mortality in AIDS patients by 93% in early trials .

Stability and Safety: All azides carry inherent risks of exothermic decomposition. This compound’s thermal instability parallels that of 4-azidobenzonitrile, though the latter’s photoreactivity adds another layer of handling complexity. AZT, while safer in clinical doses, still poses toxicity risks (e.g., anemia) .

Research Findings and Limitations

  • Synthetic Utility : this compound is a precursor to β-azido alcohols, which are valuable in peptide modification and polymer chemistry. Its nitrile group allows further derivatization (e.g., hydrolysis to carboxylic acids).

Q & A

Q. How can researchers integrate cheminformatics data to predict novel derivatives of this compound with enhanced bioactivity?

  • Methodological Answer : Build QSAR models using descriptors like logP, molar refractivity, and H-bond donor/acceptor counts. Train models on existing bioactivity datasets (e.g., ChEMBL) and validate with leave-one-out cross-validation. Use docking simulations (AutoDock Vina) to prioritize derivatives with high affinity for target proteins, referencing ’s complexation studies for ligand-receptor interaction frameworks .

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